(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a member of the benzo[d]diazepine family, which are known for their psychoactive properties. The compound's IUPAC name is (R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, and it has a molecular formula of C10H11BrN2O with a molecular weight of 255.12 g/mol. Its CAS number is 1884712-55-3, indicating its unique identification in chemical databases .
The synthesis of (R)-6-bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multi-step procedures that include cyclization reactions. A common method involves the condensation of ortho-phenylenediamine with appropriate acylating agents under controlled conditions. For instance, the reaction may utilize microwave-assisted synthesis to enhance yield and reduce reaction times .
Technical Details:
The molecular structure of (R)-6-bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one features a fused bicyclic system that includes a benzene ring and a diazepine ring. The presence of a bromine atom at position 6 and a methyl group at position 4 contributes to its chemical properties.
Structural Data:
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions typical for diazepines. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-withdrawing groups.
Reactions:
Technical Details:
Reactions are usually carried out under mild conditions to prevent degradation of sensitive functional groups.
The mechanism of action for compounds in the benzo[d]diazepine class often involves modulation of neurotransmitter systems in the central nervous system. Specifically, these compounds act as agonists at gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.
Process:
Data from pharmacological studies suggest that (R)-6-bromo derivatives may exhibit varying affinities for different GABA receptor subtypes, influencing their therapeutic profiles .
The physical properties of (R)-6-bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one include:
Physical Properties:
Chemical Properties:
Relevant analyses such as infrared spectroscopy reveal characteristic functional groups associated with carbonyl and aromatic systems .
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has potential applications in scientific research and medicinal chemistry. Its structural similarity to other benzodiazepines suggests possible uses in:
Scientific Uses:
Benzodiazepines constitute a privileged scaffold in pharmaceutical research due to their broad spectrum of bioactivities and proven therapeutic utility. These heterocyclic compounds, characterized by a fusion between a benzene ring and a seven-membered diazepine ring, form the core structure of numerous clinically significant drugs. The scaffold's versatility enables interaction with diverse biological targets, leading to applications as sedatives, anxiolytics, anticonvulsants, muscle relaxants, and analgesics [8]. Beyond neurological applications, benzodiazepine derivatives exhibit antimicrobial and anticancer activities, expanding their therapeutic relevance [8]. The intrinsic conformational flexibility of the diazepine ring allows these molecules to adapt to binding pockets in various receptors and enzymes. Structural modifications at key positions—particularly N1, C3, and C7—significantly influence pharmacological performance, receptor selectivity, metabolic stability, and overall drug-like properties [7]. The incorporation of halogen atoms, such as bromine at the C6 position in (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, serves multiple purposes: enhancing binding affinity through hydrophobic interactions, altering electronic distribution to influence reactivity, and providing synthetic handles for further derivatization via metal-catalyzed cross-coupling reactions, thereby enabling efficient structure-activity relationship (SAR) exploration.
The introduction of a chiral center at the 4-position through a methyl substituent fundamentally alters the molecular recognition properties of this benzodiazepine derivative. Unlike classical benzodiazepines such as diazepam, which lack chiral centers but exist as rapidly interconverting conformational enantiomers (M and P forms), the stereogenic carbon in (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one confers fixed, enantiomerically distinct spatial arrangements [5] [7]. This fixed chirality critically impacts interactions with biological targets, which are inherently chiral environments. Research on related benzodiazepines demonstrates that protein binding sites exhibit distinct preferences for specific enantiomers or conformers. For instance, human serum albumin (HSA) shows preference for M-conformers, while alpha1-acid glycoprotein (AGP) preferentially binds P-conformers [5]. In 3-alkyl substituted derivatives like this compound, where the chiral center influences ring conformation, AGP typically exhibits slightly favored binding for the (R)-enantiomers adopting the P-conformation [5]. The conformational behavior and stereochemical stability are therefore paramount; computational studies (DFT) indicate significant energy barriers (ΔG‡ ~17-21 kJ mol⁻¹) for ring inversion in substituted 1,4-benzodiazepines, suggesting sufficient stability for enantioselective interactions under physiological conditions [7] [9]. Consequently, the (R)-configuration at C4 is not merely a structural feature but a critical determinant of the compound's pharmacodynamic profile, influencing target affinity, selectivity, and ultimately, therapeutic efficacy.
The strategic incorporation of bromine into benzodiazepine structures has evolved significantly, driven by the synthetic and pharmacological advantages offered by this halogen. Early brominated derivatives, such as bromazepam (7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one), established the therapeutic relevance of bromine substitution, demonstrating potent anxiolytic activity [8]. Bromine's size and polarizability facilitate specific hydrophobic interactions within target binding pockets, often enhancing binding affinity compared to smaller halogens. Furthermore, the carbon-bromine bond provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling efficient diversification of the benzodiazepine core. The specific derivative, (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, represents a modern iteration within this lineage. Its synthesis became feasible with advances in asymmetric synthesis and chiral separation technologies, allowing access to enantiomerically pure forms. This compound builds upon simpler precursors like 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 6729-30-2, a non-methylated, non-chiral analog) by incorporating both the chiral methyl group and the bromine substituent [1] [10]. The development of such sophisticated building blocks reflects the progression in benzodiazepine chemistry from racemic mixtures towards single enantiomers with tailored substituents, aimed at optimizing target engagement and improving pharmacokinetic profiles. The availability of this compound from specialized suppliers (typically at 95% purity) underscores its established role as a key intermediate in contemporary drug discovery pipelines [2] [3] [4].
Table 1: Key Benzodiazepine Derivatives Discussed
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Use |
---|---|---|---|---|---|
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | 1884712-55-3 | C₁₀H₁₁BrN₂O | 255.115 | Chiral center at C4, Bromine at C6 | Pharmaceutical building block |
(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | 1884712-72-4 | C₁₀H₁₁BrN₂O | 255.115 | Enantiomer of above | Comparative studies, SAR exploration |
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 6729-30-2 | C₁₀H₁₀BrNO | 240.10 | Non-methylated, non-chiral precursor | Synthetic intermediate |
Bromazepam | Not specified in sources | C₁₄H₁₀BrN₃O₂ | 316.16 (est.) | 7-Bromo-1,4-benzodiazepine drug | Anxiolytic (marketed drug) |
Table 2: Physicochemical and Safety Profile Summary
Property | Value/Description | Source Context |
---|---|---|
Molecular Formula | C₁₀H₁₁BrN₂O | Consistent across supplier specifications [2] [3] [4] |
Molecular Weight | 255.115 g/mol | Fluorochem, BLD Pharm specifications [2] [3] |
Purity | Typically ≥95% | Supplier listings (Fluorochem, eMolecules, BLD Pharm) [2] [3] [4] |
Storage Conditions | Sealed, dry, room temperature; often cold-chain recommended | General benzodiazepine storage; BLD Pharm mentions cold-chain transport [3] [10] |
Hazard Statements (GHS) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Fluorochem SDS data [2] |
Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | Comprehensive handling and disposal procedures [2] |
Stereochemistry | (R)-enantiomer | Defined in product names and CAS numbers [2] [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: